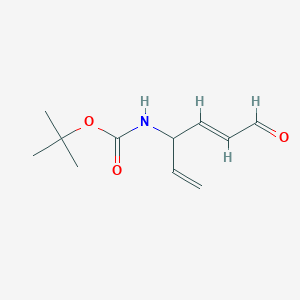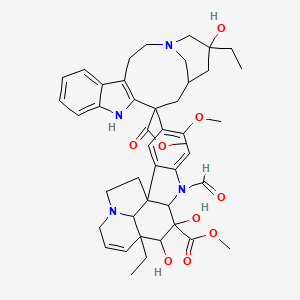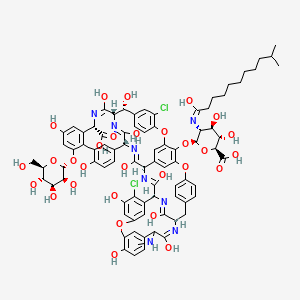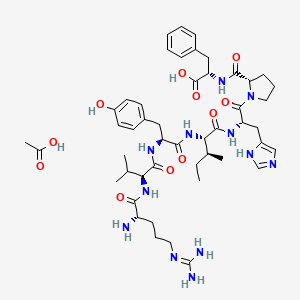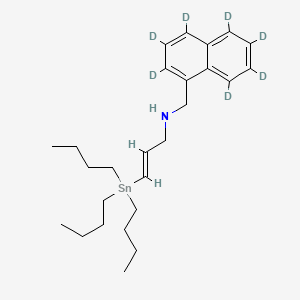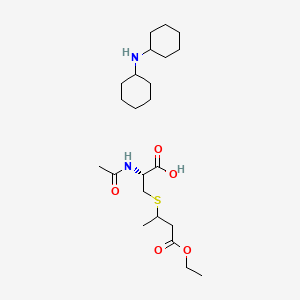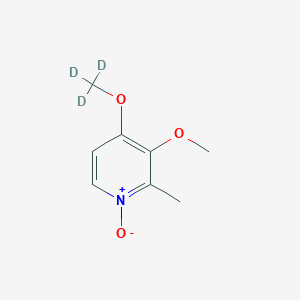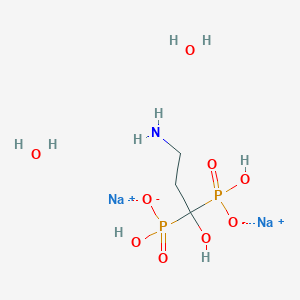
14,15-环氧-5,8,11-二十碳三烯酸
描述
14,15-Epoxy-5,8,11-eicosatrienoic acid (EET) is a cytochrome P-450 epoxygenase product of arachidonic acid, involved in various physiological and pathophysiological processes, including inflammation, cardiovascular diseases, and cellular proliferation. Its role in inhibiting prostaglandin E2 production in vascular smooth muscle cells highlights its significant impact on vascular physiology and inflammation control (Fang et al., 1998).
Synthesis Analysis
14,15-EET is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. This enzymatic pathway highlights the complexity of eicosanoid biosynthesis and its regulation. The practical synthesis of 14,15-EET using urea–hydrogen peroxide as the oxidant demonstrates the feasibility of synthesizing this compound for research purposes, providing a foundation for further studies on its biological activities (Xie et al., 2015).
Molecular Structure Analysis
The molecular structure of 14,15-EET, characterized by its epoxy group, plays a crucial role in its biological activities. This structure is essential for its interaction with specific receptors and enzymes, influencing its metabolic pathway and biological effects. The analysis of its molecular structure provides insights into the mechanisms underlying its physiological and pharmacological actions.
Chemical Reactions and Properties
14,15-EET undergoes various chemical reactions, including hydration to dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). This conversion is critical for its biological function, as DHETs exhibit distinct biological activities. The enzymatic conversion of 14,15-EET to 14,15-DHET by endothelial cells indicates the importance of metabolism in modulating its physiological effects (Vanrollins et al., 1993).
Physical Properties Analysis
The physical properties of 14,15-EET, such as its solubility and stability, are crucial for its biological function and interaction with cellular components. These properties influence its distribution within the body, its interaction with cell membranes, and its ability to bind to specific receptors or enzymes, affecting its overall biological activity.
Chemical Properties Analysis
The chemical properties of 14,15-EET, including its reactivity and interactions with other molecules, underpin its role in cellular signaling pathways. Its interaction with specific receptors, such as PPARalpha, highlights its ability to modulate gene expression and cellular responses. The activation of PPARalpha by 14,15-DHET, a metabolite of 14,15-EET, further emphasizes the complexity of its signaling pathways and the significance of its chemical properties in mediating physiological effects (Fang et al., 2006).
科学研究应用
内皮细胞中的作用
14,15-环氧-5,8,11-二十碳三烯酸,也称为14,15-EET,在内皮细胞中起着重要作用 {svg_1}. 它被猪主动脉内皮细胞迅速吸收,超过70%的掺入的14,15-EET包含在胆碱和肌醇甘油磷脂中 {svg_2}. 一种代谢物,14,15-二羟基二十碳三烯酸(14,15-DHET),在孵育过程中在培养基中积累 {svg_3}. 这表明内皮可能通过快速摄取、水合作用和将DHET释放到循环中来限制EETs的血管作用 {svg_4}.
在各种组织中的代谢
许多组织可以合成这些花生四烯酸代谢物,包括肾脏、肝脏、肾上腺球状带细胞 {svg_5}. 这表明14,15-EET可能在不同组织中发挥不同的作用,有助于各种生理过程。
在血管活性特性中的作用
研究表明,EETs的一些血管活性作用可能是由于它们在参与刺激-反应偶联的内皮磷脂中暂时积累所致 {svg_6}. 这表明14,15-EET可能在调节血管功能和血压中发挥作用。
在花生四烯酸代谢中的作用
花生四烯酸被细胞色素P450环氧化酶转化为四种环氧二十碳三烯酸(EET)区域异构体,其中之一是14,15-EET {svg_7}. 这表明14,15-EET在花生四烯酸代谢中起着至关重要的作用,花生四烯酸是一种参与多种生理过程的脂肪酸,包括炎症和免疫反应。
在动脉粥样硬化中的潜在作用
当人内皮细胞在含有动脉粥样硬化浓度的低密度脂蛋白的培养基中培养数天时,EETs,特别是14,15-EET的产生会大幅增加 {svg_8}. 这表明14,15-EET可能在动脉粥样硬化的发展中发挥作用,动脉粥样硬化是一种以脂肪、胆固醇和其他物质在动脉壁上和动脉壁内积聚为特征的疾病。
作为长链脂肪酸的分类
14,15-环氧-5,8,11-二十碳三烯酸被归类为长链脂肪酸 {svg_9}. 长链脂肪酸是一种参与多种生物过程的脂肪酸,包括能量储存、细胞膜结构和信号通路。
作用机制
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.
Mode of Action
The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.
Biochemical Pathways
14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .
Pharmacokinetics
It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors
属性
IUPAC Name |
13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCUHKPLGKXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868608 | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81276-03-1, 105304-92-5, 98103-48-1 | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81276-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14,15-Epoxyeicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?
A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




